2-Aminomalonaldehyde
Overview
Description
2-Aminomalonaldehyde is a chemical compound with the molecular formula C3H5NO2 . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques. Tools like MolView can be used to draw a molecule and convert it into a 3D model . Other techniques include single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications
Fluorescent Tagging of Sugars
- A study by Hase, Ikenaka, and Matsushima (1978) demonstrated that oligosaccharides could be tagged with a fluorescent compound by combining their potential aldehyde group with 2-aminopyridine. This approach facilitates the determination of polymerization degree, sugar unit sequence, linkage points, and the preparation of fingerprints (Hase, Ikenaka, & Matsushima, 1978).
Site-Directed Conjugation in Proteins
- Geoghegan and Stroh (1992) developed a method for site-directed labeling of peptides and proteins using 2-amino alcohol, which forms an aldehyde upon oxidation. This technique is used for tagging peptides with biotin or fluorescent reporters (Geoghegan & Stroh, 1992).
Asymmetric Direct α-Alkylation of Amino Esters
- Xu et al. (2014) used chiral aldehydes as organocatalysts for α-functionalization of N-unprotected amino esters. This method facilitated the production of various tryptophan derivatives with high enantioselectivity (Xu et al., 2014).
Biocatalysis for Amino Acid Synthesis
- Hernández et al. (2017) showcased a biocatalytic approach for synthesizing 2-Amino-4-hydroxybutanoic acid using a cascade system involving aldolases and transaminases. This method used formaldehyde and alanine as starting materials (Hernández et al., 2017).
Metal Complexes with 2-Aminonicotinaldehyde
- Mallela et al. (2018) synthesized and characterized metal complexes of 2-aminonicotinaldehyde, demonstrating their potential in biological screenings and molecular docking studies (Mallela et al., 2018).
Photo-Organocatalytic Alkylation of Aldehydes
- Silvi et al. (2015) developed a photo-organocatalytic method for enantioselective alkylation of aldehydes and enals using bromomalonates. This method utilized aminocatalysts under light illumination without external photoredox catalysts (Silvi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-aminopropanedial | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(1-5)2-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLMAXKXUPCLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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